molecular formula C8H12N2 B3147639 (S)-1-Phenylethane-1,2-diamine CAS No. 62779-70-8

(S)-1-Phenylethane-1,2-diamine

Cat. No.: B3147639
CAS No.: 62779-70-8
M. Wt: 136.19 g/mol
InChI Key: CRVBQABBEKLFIN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Phenylethane-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a chiral diamine, meaning it has two amine groups (-NH2) and exists in two enantiomeric forms. The (S)-enantiomer is the focus of this article due to its specific applications and properties. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylethane-1,2-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of phenylacetaldehyde. One common method is the catalytic hydrogenation of (S)-1-Phenylethane-1,2-dinitrobenzene using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of phenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, isocyanates.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Amides, ureas.

Scientific Research Applications

(S)-1-Phenylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition and receptor binding studies.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of polymers and materials with specific properties, such as chiral polymers for enantioselective applications.

Mechanism of Action

The mechanism of action of (S)-1-Phenylethane-1,2-diamine depends on its specific application. In biological systems, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral biological targets, influencing pathways involved in signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    ®-1-Phenylethane-1,2-diamine: The enantiomer of (S)-1-Phenylethane-1,2-diamine, with similar chemical properties but different biological activities due to its chiral nature.

    1,2-Diaminopropane: A structurally similar compound with two amine groups but a different carbon backbone.

    1,2-Diaminobenzene: Another diamine with a benzene ring, differing in the position of the amine groups.

Uniqueness: this compound’s uniqueness lies in its chiral nature and specific spatial arrangement, which allows it to interact selectively with chiral targets in biological systems. This selectivity is crucial for its applications in asymmetric synthesis, drug development, and materials science.

Properties

IUPAC Name

(1S)-1-phenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVBQABBEKLFIN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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